[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone
Description
The compound [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone is a heterocyclic molecule featuring a piperazine core substituted with a 3-chlorophenyl group. The methanone moiety bridges the piperazine to a 1,2,3-triazole ring, which is further substituted with a 4-chlorophenyl group at position 1 and a pyridin-3-yl group at position 5.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N6O/c25-18-6-8-20(9-7-18)32-23(17-3-2-10-27-16-17)22(28-29-32)24(33)31-13-11-30(12-14-31)21-5-1-4-19(26)15-21/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEAIGMZVJLYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.93 g/mol. Its structure comprises a piperazine ring linked to a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN5O |
| Molecular Weight | 439.93 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in key signaling pathways. The triazole moiety is particularly significant for its role in inhibiting specific enzymes such as cytochrome P450, which is crucial for drug metabolism.
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit the growth of Mycobacterium tuberculosis, with IC50 values suggesting significant potency against this pathogen .
- Antiproliferative Activity : The compound has been evaluated for its effects on cancer cell lines. It demonstrated cytotoxicity against several types of cancer cells, with IC50 values comparable to established chemotherapeutic agents .
- CNS Activity : Given the piperazine component, this compound may possess neuropharmacological properties. It has been associated with anxiolytic and antidepressant effects in preliminary studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- A study on related triazole compounds revealed significant anti-inflammatory properties and antioxidant activities, suggesting that modifications in the triazole structure can enhance biological efficacy .
- Another research effort focused on piperazine derivatives indicated their potential as anti-tubercular agents, highlighting the importance of structural features in determining biological activity .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of compounds containing piperazine and triazole moieties. For instance, derivatives similar to [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone have demonstrated significant antibacterial and antifungal activities. A study reported that triazole derivatives exhibited promising antimicrobial effects against various bacterial strains when tested using standard methods such as the serial dilution technique .
Antitumor Potential
The compound's structural similarity to known antitumor agents suggests its potential in cancer therapy. Research has indicated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have shown that compounds containing both piperazine and triazole rings can effectively inhibit cell proliferation in various cancer cell lines .
Neuropharmacological Effects
Piperazine derivatives are known to exhibit neuropharmacological activities, including anxiolytic and antidepressant effects. The incorporation of the chlorophenyl group enhances the interaction with neurotransmitter receptors, which may lead to improved efficacy in treating mood disorders. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine pathways, indicating potential for use in psychiatric conditions .
Case Studies
Chemical Reactions Analysis
Key Reaction Steps
While no direct synthesis protocol for this exact compound exists in the provided sources, analogous reactions suggest the following plausible pathway:
Step 1: Triazole Core Synthesis
The triazole fragment [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl] may be prepared via:
-
Azide-alkyne cycloaddition : Reaction of 4-chlorophenyl azide with a pyridine-substituted alkyne under copper catalysis.
-
Alternative methods : Use of sodium acetate and ethanol under reflux conditions, as observed in similar triazole syntheses .
Step 2: Piperazine Functionalization
The piperazine moiety [4-(3-chlorophenyl)piperazin-1-yl] could be synthesized by:
-
Acylation : Reaction of piperazine with 3-chlorobenzoyl chloride in the presence of a base (e.g., sodium hydroxide) .
-
Alkylation : Substitution of a halogenated piperazine with a 3-chlorophenyl group via nucleophilic aromatic substitution.
Step 3: Coupling Reaction
The triazole and piperazine fragments are coupled to form the final ketone. Potential methods include:
-
Amide bond formation : Reaction of a triazole carboxylic acid with a piperazine amine using coupling agents (e.g., DCC/DMAP).
-
Nucleophilic substitution : Displacement of a leaving group (e.g., bromide) on the triazole by the piperazine amine.
Analytical Methods
Key techniques used to verify synthesis and purity:
| Method | Purpose | Source |
|---|---|---|
| NMR spectroscopy | Confirm structural integrity and stereochemistry | |
| HPLC | Assess purity and isolate the final product | |
| Mass spectrometry | Validate molecular weight and fragmentation |
Comparison with Similar Compounds
Structural Features and Key Substituents
The table below highlights structural similarities and differences between the target compound and its analogs:
Key Observations
Piperazine Core : All compounds except retain the piperazine moiety, a common feature in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors .
Aryl Substitutions :
- The 3-chlorophenyl group in the target compound is replaced with a 3-chloro-4-fluorophenyl group in Z239-0919, which may enhance lipophilicity and binding affinity .
- The 4-chlorophenyl group on the triazole is analogous to substituents in and , suggesting a role in steric or electronic interactions with biological targets.
The pyrrolidine ring in may alter conformational flexibility compared to piperazine-based analogs.
Implications for Bioactivity
- Electron-Withdrawing Groups: Chlorine and fluorine substituents (e.g., in Z239-0919) are known to enhance receptor binding via electron-withdrawing effects, as seen in nitro-substituted analogs with improved antimycobacterial activity .
- Heterocyclic Influence : The pyridin-3-yl group in the target compound could facilitate hydrogen bonding, while thiophene (Compound 21) or oxadiazole () substitutions might modulate solubility or pharmacokinetics .
Methodological Considerations for Structural Comparison
- Similarity Assessment : Computational methods like Tanimoto or Dice similarity indices are critical for quantifying structural overlap, as highlighted in ligand-based virtual screening approaches .
- Crystallographic Refinement : Tools like SHELXL enable precise structural determination, aiding in the comparison of bond lengths and angles in analogs .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions and purification strategies. For example:
- Acylation and Chlorination Steps : Use anhydrous conditions and catalysts like AlCl₃ for Friedel-Crafts acylation to minimize side reactions. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can isolate target compounds .
- Click Chemistry for Triazole Formation : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂/Ar) to ensure regioselective 1,4-disubstituted triazole formation. Monitor reaction progress via TLC and HPLC .
- Final Purification : Use recrystallization from ethanol/water mixtures to enhance crystallinity and purity (>95%). Confirm purity via melting point analysis and ¹H/¹³C NMR .
Basic: What advanced techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refine data with SHELXL .
- DFT Studies : Perform density functional theory (B3LYP/6-31G** basis set) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and correlate with experimental data .
- Spectroscopic Validation : Assign NMR signals (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and confirm carbonyl stretching vibrations (~1650–1700 cm⁻¹) via FT-IR .
Advanced: How can researchers design experiments to evaluate its potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
- Kinase Inhibition Assays :
- Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-binding assays with fluorescence polarization. Compare IC₅₀ values against positive controls (e.g., Gefitinib) .
- Perform molecular docking (AutoDock Vina) to predict binding modes to kinase active sites, focusing on interactions with the hinge region (e.g., Met793 in EGFR) .
- Antimicrobial Testing :
Advanced: What strategies enhance target binding affinity through structural modifications?
Methodological Answer:
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl ring to enhance π-stacking with aromatic residues in target proteins. Compare binding affinities via SPR (surface plasmon resonance) .
- Triazole Substituent Effects : Replace pyridin-3-yl with bulkier heterocycles (e.g., quinoline) to probe steric effects. Synthesize analogs via Sonogashira coupling and assess SAR using dose-response curves .
- Methanone Linker Optimization : Test bioisosteric replacements (e.g., sulfonyl or amide groups) to improve solubility without compromising binding. Use free energy perturbation (FEP) calculations to predict efficacy .
Advanced: Which computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use Glide (Schrödinger Suite) with induced-fit docking to account for protein flexibility. Validate poses with MM-GBSA binding energy calculations .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD, hydrogen bond occupancy, and binding free energies (MM/PBSA) .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors, hydrophobic regions) with LigandScout to guide analog design .
Basic: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch variability in compound purity .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. μM) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Validate Mechanisms : Perform orthogonal assays (e.g., Western blotting for kinase inhibition) to confirm target engagement .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
- Selectivity Profiling : Screen against panels of related targets (e.g., 50+ kinases) to identify off-target interactions. Use kinome-wide profiling platforms (e.g., DiscoverX) .
- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) to improve tissue-specific activation and reduce systemic toxicity .
- Toxicokinetic Studies : Measure plasma/tissue concentrations (LC-MS/MS) and correlate with histopathology findings in rodent models .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
